molecular formula C23H28F6N5OPRu- B12305818 N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

Cat. No.: B12305818
M. Wt: 636.5 g/mol
InChI Key: CGPTUIFQEOPKFO-WHVLBGNBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride” is a complex organometallic compound that features a combination of nitrogen, phosphorus, oxygen, and ruthenium elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The preparation might start with the synthesis of individual components such as N-methylmethanimine, pentafluoro-λ5-phosphane, and (4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole. These components are then combined under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligands around the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of ruthenium, while substitution reactions could result in different ligand configurations.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a catalyst in various organic reactions due to the presence of the ruthenium center.

Biology

In biology, it might be explored for its potential interactions with biological molecules, possibly serving as a probe or a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its potential use in drug development, particularly in targeting specific pathways or molecular targets.

Industry

In industry, this compound might find applications in materials science, particularly in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions at the molecular level. The ruthenium center could interact with various molecular targets, potentially altering their function. The specific pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other organometallic complexes with ruthenium centers, such as ruthenium(II) tris(bipyridine) complexes.

Uniqueness

What sets this compound apart is the specific combination of ligands and the unique structural properties that arise from this combination

Properties

Molecular Formula

C23H28F6N5OPRu-

Molecular Weight

636.5 g/mol

IUPAC Name

N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride

InChI

InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m0......./s1

InChI Key

CGPTUIFQEOPKFO-WHVLBGNBSA-M

Isomeric SMILES

CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5]

Canonical SMILES

CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.